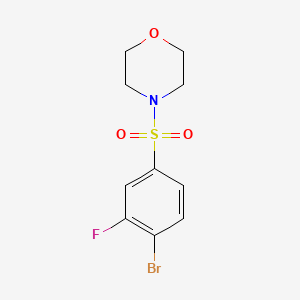
3-(Pentafluorosulfur)benzylamine
Overview
Description
3-(Pentafluorosulfur)benzylamine is an organic compound characterized by the presence of a pentafluorosulfur group attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorosulfur)benzylamine typically involves the introduction of the pentafluorosulfur group onto a benzylamine scaffold. One common method involves the coupling of commercially available this compound with other reagents under specific conditions. For example, the reaction can be carried out using EDC-HCl (1.1 equivalents), DMAP (1.1 equivalents), and acetonitrile as the solvent, with a reaction time of approximately 12 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as direct fluorination of nitro-substituted diaryl disulfides or the use of Umemoto’s synthesis, which starts with aromatic thiols or diaryl disulfides and converts them to arylsulfur chlorotetrafluorides, followed by fluorination to yield arylsulfur pentafluorides .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfur)benzylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) in tetrachloride (CCl4) for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
3-(Pentafluorosulfur)benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfur)benzylamine involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-tuberculosis agent, it targets intracellular Mycobacterium tuberculosis, exhibiting potent activity against the bacteria . The compound’s unique pentafluorosulfur group contributes to its stability and lipophilicity, enhancing its interaction with biological targets.
Comparison with Similar Compounds
3-(Pentafluorosulfur)benzylamine can be compared with other similar compounds, such as those containing trifluoromethyl or trifluoromethoxy groups. These compounds share some chemical properties but differ in their biological activity and stability. For instance, pentafluorosulfanyl compounds generally exhibit greater protein binding and longer half-lives compared to their trifluoromethyl counterparts .
List of Similar Compounds
- Trifluoromethylbenzylamine
- Trifluoromethoxybenzylamine
- 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene
Properties
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOVSWPDVAFUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-34-3 | |
| Record name | (3-(pentafluorothio)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


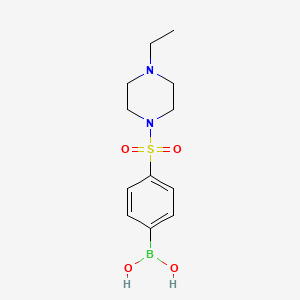

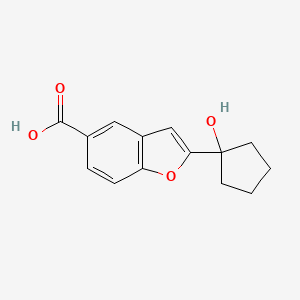
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
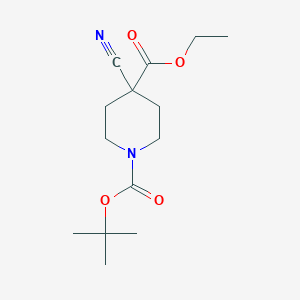
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
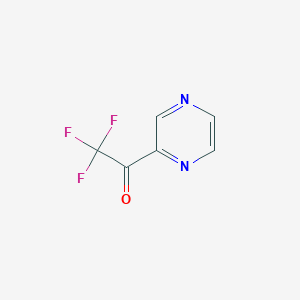

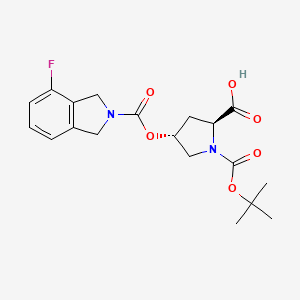

![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)

